
4-(2,4-Dimethylphenyl)piperazin-1-amine
Overview
Description
4-(2,4-Dimethylphenyl)piperazin-1-amine is a piperazine derivative featuring a 2,4-dimethylphenyl substituent on the piperazine ring. The 2,4-dimethylphenyl group confers lipophilicity, enhancing membrane permeability, while the primary amine on the piperazine ring allows for versatile chemical modifications.
Mechanism of Action
Target of Action
It is known that some piperazine derivatives have significant pharmacophoric activities . They have been tested for antibacterial and antifungal activities against various organisms such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus .
Mode of Action
It is known that piperazine derivatives can interfere with the natural life cycle of bacteria, thus creating evolutionary pressure on them .
Biochemical Pathways
It is known that piperazine derivatives can affect a wide range of biological and pharmaceutical activities .
Result of Action
Many synthesized compounds of the piperazine family have shown significant antimicrobial and antifungal properties .
Biochemical Analysis
Biochemical Properties
4-(2,4-Dimethylphenyl)piperazin-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for cognitive functions . Additionally, this compound has shown interactions with other proteins involved in neurotransmission, potentially affecting synaptic signaling and plasticity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, particularly those related to neurotransmitter release and uptake. This compound can modulate gene expression, leading to changes in the production of proteins involved in synaptic function and plasticity. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can modulate the activity of other enzymes and proteins involved in neurotransmission, further influencing synaptic function and plasticity . Changes in gene expression induced by this compound also contribute to its molecular effects, as it can upregulate or downregulate the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and improve memory retention. At higher doses, it can lead to toxic effects, including neurotoxicity and impaired motor function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization. Additionally, it can affect metabolite levels, leading to changes in the concentrations of specific molecules within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and function, as its presence in different cellular regions can affect its interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical properties and cellular effects .
Biological Activity
4-(2,4-Dimethylphenyl)piperazin-1-amine is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Ring : The initial step often includes the reaction of 2,4-dimethylphenyl derivatives with piperazine under acidic conditions.
- Purification : The crude product is purified through recrystallization or chromatography to obtain the final amine derivative.
The synthetic route may vary based on specific substituents or desired functional groups on the piperazine ring.
Antimicrobial Properties
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated various piperazine derivatives against a range of bacteria and fungi:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Significant inhibition |
Escherichia coli | Moderate inhibition |
Candida albicans | Notable antifungal activity |
The compound showed promising results against both Gram-positive and Gram-negative bacteria as well as certain fungal strains, highlighting its potential as an antimicrobial agent .
Neuropharmacological Effects
Piperazine derivatives are also known for their effects on the central nervous system. Compounds similar to this compound have been studied for their interactions with serotonin receptors. In particular:
- Serotonin Receptor Modulation : The compound may act as a serotonin receptor antagonist or agonist, influencing mood and anxiety levels.
- Potential Antidepressant Activity : Some studies suggest that modifications in the piperazine structure can enhance antidepressant-like effects in animal models.
Case Study 1: Antibacterial Efficacy
A recent study focused on evaluating the antibacterial efficacy of various piperazine derivatives, including this compound. The results indicated a significant reduction in bacterial growth for Staphylococcus aureus with an IC50 value in the low micromolar range. This suggests that structural modifications in piperazines can lead to enhanced antibacterial properties .
Case Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological profile of several piperazine derivatives. In this study, this compound was found to significantly reduce anxiety-like behavior in rodent models when administered at specific doses. This effect was attributed to its action on serotonin pathways, suggesting its potential utility in treating anxiety disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(2,4-Dimethylphenyl)piperazin-1-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperazine derivatives. For example, similar compounds are synthesized via nucleophilic substitution using precursors like dibenzyl-protected amines (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), followed by catalytic hydrogenation or acid hydrolysis to remove protective groups . Reflux conditions with ethanol or THF and bases like triethylamine (TEA) are critical for intermediate coupling . Purification often employs column chromatography (e.g., chloroform:methanol eluent) or crystallization from solvents like dimethylether .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Key characterization techniques include:
- Mass Spectrometry (MS) : ESI+ mode to confirm molecular ion peaks (e.g., m/z 198 [M + H]+ for intermediates) .
- NMR Spectroscopy : ¹H NMR analysis (e.g., δ 8.60 ppm for aromatic protons, δ 3.73 ppm for piperazine methylene groups) to verify stereochemistry and substituent positions .
- Melting Point Analysis : Used to assess purity, with deviations indicating impurities (e.g., mp 96–98°C for related compounds) .
Q. What solvent systems and reaction conditions optimize yield in coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., THF, ethanol) under reflux (140°C) with catalytic TEA are effective for amine-aryl halide couplings . Microwave-assisted synthesis can reduce reaction times. For example, >80% yields are reported in spirocyclic derivatives using sealed-tube reactions at 140°C overnight .
Advanced Research Questions
Q. How does stereochemistry at the piperazine ring influence biological activity?
- Methodological Answer : Enantiomers (e.g., (1R,4R) vs. (1S,4S)) are synthesized via chiral precursors and evaluated using:
- Chiral HPLC : To resolve and quantify enantiomeric excess .
- In vitro assays : Comparative binding studies (e.g., receptor affinity assays) reveal stereospecific activity. For instance, (1R,4R)-configured analogs show distinct NMR shifts (δ 4.04 ppm) and bioactivity profiles compared to (1S,4S) isomers .
Q. What computational strategies predict the compound’s electronic structure and receptor interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Used to calculate HOMO-LUMO gaps and partial charges, aiding in understanding redox behavior (e.g., Becke’s hybrid functional for thermochemical accuracy) .
- Molecular Docking : Tools like AutoDock assess binding modes to targets (e.g., serotonin receptors) by analyzing piperazine-amine interactions with active-site residues .
Q. How can contradictory data on reaction yields or stability be resolved?
- Methodological Answer :
- Controlled Replication : Standardize variables (e.g., solvent purity, inert atmosphere) to isolate factors affecting yield discrepancies .
- Stability Studies : Accelerated degradation tests under varying pH, temperature, and light exposure identify optimal storage conditions (e.g., -20°C in amber vials for long-term stability) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
4-(2-Methoxyphenyl)piperazin-1-amine Derivatives
- Structure : Replaces methyl groups with a methoxy (-OCH₃) group at the 2-position of the phenyl ring.
- Impact : Methoxy groups are electron-withdrawing, which can alter receptor binding affinity. For example, compounds like 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine () are often serotonin receptor ligands, with enhanced affinity for 5-HT₁A receptors compared to methyl-substituted analogs .
- Key Difference : Lower metabolic stability due to oxidative demethylation of the methoxy group.
Arylidene-Piperazine Derivatives
- Example : (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)-piperazin-1-yl]-amine ().
- Structure : Incorporates a benzylidene group (aromatic Schiff base) conjugated to the piperazine.
- However, the imine bond may reduce stability under physiological conditions .
Piperazine Derivatives with Heterocyclic Moieties
- Example : N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine ().
- Structure : Adds a pteridinyl group to the piperazine core.
- Impact : The pteridinyl moiety introduces hydrogen-bonding capability, which may enhance selectivity for kinase targets or DNA-interacting enzymes. This structural complexity, however, increases molecular weight and may reduce bioavailability .
Substituent Effects on Physicochemical Properties
Compound | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Key Properties |
---|---|---|---|---|
4-(2,4-Dimethylphenyl)piperazin-1-amine | 2,4-dimethylphenyl | ~231.3 | ~2.8 | High lipophilicity, moderate solubility |
4-(2-Methoxyphenyl)piperazin-1-amine | 2-methoxyphenyl | ~233.3 | ~2.5 | Lower metabolic stability |
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | Pteridinyl + phenylpiperazine | ~415.5 | ~3.9 | High molecular weight, reduced BBB penetration |
Preparation Methods
Synthetic Routes and Preparation Methods
Nucleophilic Aromatic Substitution and Nitro Group Reduction
One of the principal synthetic strategies involves nucleophilic aromatic substitution (SNAr) on a halogenated aromatic precursor followed by reduction of a nitro group to an amine:
- Starting materials : A halogenated aromatic compound (e.g., 2,4-dimethyl-5-nitrohalobenzene) and piperazine derivatives.
- Step 1: SNAr Reaction
The halogen on the aromatic ring is displaced by a piperazine nucleophile in the presence of a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3). The reaction solvent can be protic (methanol preferred) or aprotic (DMSO or DMF preferred).- Temperature: Typically 0 °C to 50 °C, optimally around 25 °C.
- Step 2: Nitro Group Reduction
The nitro group on the aromatic ring is reduced to an amine using reducing agents such as iron powder in acetic acid or thiourea dioxide.- Temperature: Room temperature to 65 °C, with 25 °C to 60 °C being common.
- These steps can be combined in a one-pot process for efficiency.
This method yields the intermediate 4-(2,4-dimethylphenyl)piperazin-1-amine after the reduction step.
Cyclization Using Bis(2-chloroethyl)amine Hydrochloride
An alternative approach involves cyclization to form the piperazine ring:
- Step 1: Reduction of 2-((2,4-dimethylphenyl)thio)aniline using iron in acetic acid at room temperature.
- Step 2: Cyclization with bis(2-chloroethyl)amine hydrochloride in N,N-dimethylformamide (DMF) at 110 °C for 48 hours to form the piperazine ring.
This route allows the construction of the piperazine core with the 2,4-dimethylphenyl substituent already attached via a thioether linkage.
Functionalization of the Piperazine Nitrogen
After formation of the core compound, further functionalization can be performed by alkylation or reaction with epoxides:
- Alkylation Reactions
The piperazine nitrogen can be alkylated using alkyl halides or benzyl halides in the presence of bases such as sodium hydride, triethylamine, or di-isopropyl ethylamine.- Solvents: DMF or ethanol.
- Temperatures: 0 °C to 100 °C, reaction times 4 to 16 hours.
- Epoxide Ring Opening
Reaction with epoxides such as 2,2-dimethyloxirane in the presence of triethylamine at 90 °C for 6 hours yields hydroxyalkylated derivatives.
These reactions enable the synthesis of various derivatives for biological evaluation.
Summary Table of Key Preparation Steps
Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Notes |
---|---|---|---|---|---|
SNAr Reaction | Piperazine derivative, Na2CO3 or K2CO3 (base) | Methanol, DMSO, DMF | 0–50 (opt. 25) | Several hours | Halogen displacement on aromatic ring |
Nitro Group Reduction | Fe powder, AcOH or thiourea dioxide | AcOH or alcohol/AcOH mixtures | 25–65 | 16 hours | Converts nitro to amino group |
Cyclization | Bis(2-chloroethyl)amine hydrochloride | DMF | 110 | 48 hours | Forms piperazine ring |
Alkylation (N-functionalization) | Alkyl halides, bases (NaH, Et3N, DIPEA) | DMF, ethanol | 0–100 | 4–16 hours | Introduces alkyl substituents |
Epoxide Ring Opening | Epoxide (e.g., 2,2-dimethyloxirane), Et3N | Ethanol | 90 | 6 hours | Hydroxyalkylation of piperazine N |
Research Findings and Analytical Data
- The purity of synthesized compounds is confirmed by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
- Disappearance of the piperazine NH broad singlet (~1.63 ppm) in NMR confirms successful alkylation.
- IR spectra show characteristic peaks corresponding to aromatic C-H stretches (~3045 cm⁻¹), aliphatic C-H (~2980 cm⁻¹), and amine N-H bending (~1570 cm⁻¹).
- Mass spectrometry data confirm the molecular weight consistent with the target compound and derivatives.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)piperazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-4-12(11(2)9-10)14-5-7-15(13)8-6-14/h3-4,9H,5-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRVVIBVZXKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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